

Egfr-IN-110 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Egfr-IN-110*

Cat. No.: *B12361356*

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Application Notes and Protocols for Egfr-IN-110

For Researchers, Scientists, and Drug Development Professionals

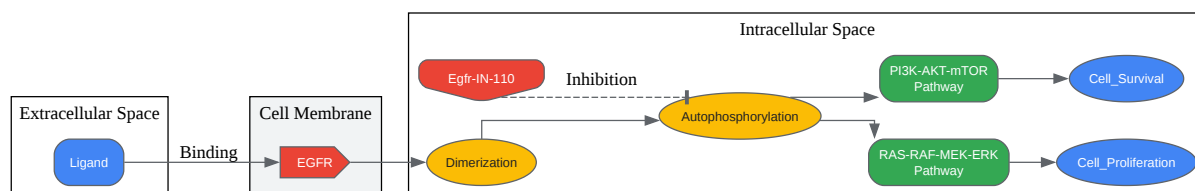
These application notes provide detailed information and protocols for the use of **Egfr-IN-110**, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail its mechanism of action, solubility characteristics, and comprehensive protocols for its preparation and use in key experimental settings.

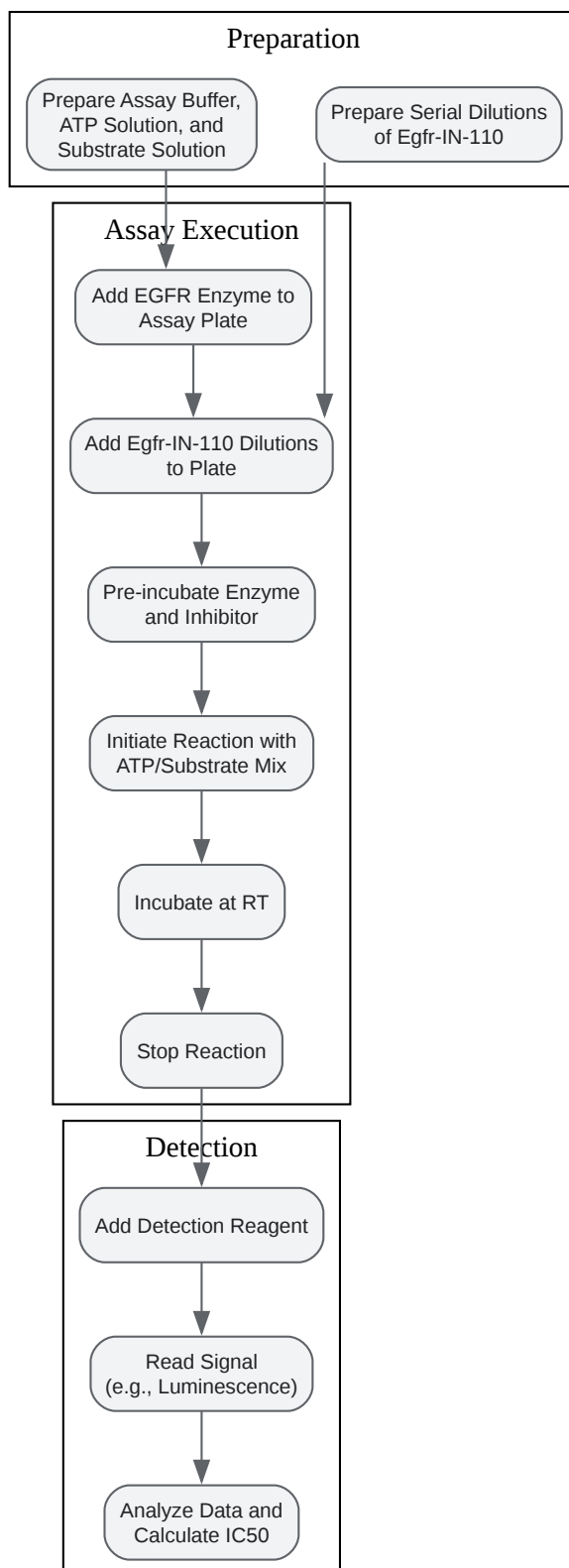
Introduction to Egfr-IN-110

Egfr-IN-110 is a novel covalent inhibitor of EGFR.[1][2] It utilizes a vinylpyridine as a reactive group to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR.[3] This irreversible binding leads to potent inhibition of EGFR kinase activity.

Mechanism of Action: **Egfr-IN-110** acts as a targeted covalent inhibitor. Its vinylpyridine "warhead" undergoes a Michael addition reaction with the thiol group of the Cys797 residue within the EGFR active site. This covalent modification irreversibly blocks the binding of ATP, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Below is a diagram illustrating the EGFR signaling pathway, which is inhibited by **Egfr-IN-110**.





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References

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- 2. pnas.org [pnas.org]
- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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